molecular formula C24H27N5O3 B14964073 1-(3,5-Dimethoxyphenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea

1-(3,5-Dimethoxyphenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B14964073
M. Wt: 433.5 g/mol
InChI Key: KCKMPZONVXCJQJ-UHFFFAOYSA-N
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Description

3-(3,5-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound that has garnered interest due to its potential pharmacological properties. This compound features a unique structure that includes a dimethoxyphenyl group, a piperidinyl-pyridazinyl moiety, and a phenylurea linkage, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multiple steps, starting with the preparation of the core pyridazinone structure. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This provides access to the pharmacologically active pyridazinone derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(3,5-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets. The pyridazinone moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific pathways involved .

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C24H27N5O3/c1-31-20-14-19(15-21(16-20)32-2)26-24(30)25-18-8-6-7-17(13-18)22-9-10-23(28-27-22)29-11-4-3-5-12-29/h6-10,13-16H,3-5,11-12H2,1-2H3,(H2,25,26,30)

InChI Key

KCKMPZONVXCJQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4)OC

Origin of Product

United States

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